molecular formula C36H58 B1610074 2,5-Didodecyl-1,4-di-1-propynylbenzene CAS No. 219628-01-0

2,5-Didodecyl-1,4-di-1-propynylbenzene

Cat. No.: B1610074
CAS No.: 219628-01-0
M. Wt: 490.8 g/mol
InChI Key: QCWGPRMXEPJPFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Didodecyl-1,4-di-1-propynylbenzene typically involves the alkylation of a benzene ring with dodecyl and propynyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the proper attachment of the alkyl groups to the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Didodecyl-1,4-di-1-propynylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2,5-Didodecyl-1,4-di-1-propynylbenzene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving cell membrane interactions due to its hydrophobic properties.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action for 2,5-Didodecyl-1,4-di-1-propynylbenzene involves its interaction with molecular targets, primarily through hydrophobic interactions. These interactions can affect the structure and function of cell membranes, influencing various biological pathways .

Properties

IUPAC Name

1,4-didodecyl-2,5-bis(prop-1-ynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58/c1-5-9-11-13-15-17-19-21-23-25-29-35-31-34(28-8-4)36(32-33(35)27-7-3)30-26-24-22-20-18-16-14-12-10-6-2/h31-32H,5-6,9-26,29-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWGPRMXEPJPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCCCCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462869
Record name 2,5-Didodecyl-1,4-di-1-propynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219628-01-0
Record name 2,5-Didodecyl-1,4-di-1-propynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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